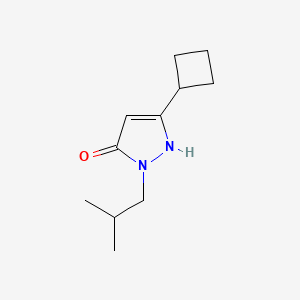

3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol

Description

3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-ol is a pyrazole derivative featuring a cyclobutyl group at position 3 and an isobutyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to form stable molecular aggregates .

Properties

IUPAC Name |

5-cyclobutyl-2-(2-methylpropyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8(2)7-13-11(14)6-10(12-13)9-4-3-5-9/h6,8-9,12H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTRPLCXDGFOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=C(N1)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with isobutylhydrazine in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography, are employed to obtain the pure compound. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous ether.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrazolone derivatives with various functional groups.

Reduction: Reduction reactions yield reduced pyrazolones, which can be further modified.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that pyrazole derivatives, including 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol, exhibit significant anticancer properties. For instance:

- Case Study: Kinase Inhibition

Research indicates that pyrazole-based compounds can inhibit specific kinases involved in cancer progression. A study found that similar compounds displayed IC50 values in the nanomolar range against various cancer cell lines, suggesting strong inhibitory effects on tumor growth .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects:

- Case Study: In Vivo Studies

Animal model studies demonstrated that pyrazole derivatives reduced inflammation markers significantly, indicating potential use in treating inflammatory diseases .

Biological Research

The biological activity of this compound extends beyond anticancer and anti-inflammatory effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives:

- Case Study: Antimicrobial Efficacy

A comparative study showed that similar compounds effectively inhibited both Gram-positive and Gram-negative bacteria, positioning them as potential candidates for developing new antibiotics .

Antioxidant Properties

The compound's antioxidant capabilities have been evaluated:

- Case Study: Radical Scavenging Activity

Studies demonstrated significant radical scavenging activity, suggesting protective effects against oxidative stress-related diseases .

Materials Science

In addition to biological applications, this compound has potential uses in materials science.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrazole ring via hydrazine reactions.

- Introduction of the cyclobutyl and isobutyl moieties through coupling reactions.

Mechanism of Action

The mechanism by which 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

- Position 1 Substituents: Isobutyl vs. Isopropyl: The isobutyl group (branched C₄) in 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol introduces greater steric bulk and lipophilicity compared to the isopropyl group (branched C₃) in 3-cyclobutyl-1-isopropyl-1H-pyrazol-5-ol . Ethyl vs. Aryl Groups: Compounds like those in , which feature thiophene or ester-linked substituents, exhibit distinct electronic profiles. For example, the cyano and amino groups in (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isobutyl group .

Position 3 Substituents :

Hydrogen Bonding and Crystallographic Behavior

The hydroxyl group at position 5 acts as a hydrogen bond donor, likely forming intermolecular interactions that dictate crystallization patterns. Etter’s graph set analysis, as discussed in , suggests that such compounds may adopt specific motifs (e.g., chains or rings) depending on substituent arrangement. For instance, bulkier groups like isobutyl could disrupt extended hydrogen-bonded networks, leading to less dense crystal structures compared to analogs with smaller substituents .

Comparative Data Table

The table below summarizes theoretical differences between this compound and selected analogs based on structural features and general pyrazole chemistry:

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Biological Activity

3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring with cyclobutyl and isobutyl substituents. While its potential biological activities are recognized, comprehensive research on its specific mechanisms and effects remains limited. This article explores the biological activity of this compound, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound contributes to its unique chemical properties. The presence of the cyclobutyl and isobutyl groups may enhance lipophilicity, which is crucial for interaction with biological membranes.

Biological Activity Overview

Current research indicates that this compound exhibits various biological activities, primarily through interactions with enzymes and receptors. The compound has been noted for:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes, although specific targets have not been extensively characterized.

- Receptor Binding : The compound's structure allows for potential binding to various receptors, which could modulate their activity.

The exact mechanism of action for this compound is not well-defined due to the lack of extensive research. However, similar pyrazole derivatives often interact with molecular targets through:

- Hydrogen Bonding : The hydroxyl group in the pyrazole ring can participate in hydrogen bonding with active sites on enzymes or receptors.

- Hydrophobic Interactions : The bulky isobutyl and cyclobutyl groups may facilitate hydrophobic interactions, enhancing binding affinity.

Related Compounds and Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-amino | Cyclobutyl group with isopropyl instead of isobutyl | Different biological activity due to amine group |

| 1-Isopropyl-3-methyl-1H-pyrazol-5-amino | Methyl group replaces cyclobutyl | Potentially different pharmacological effects |

| 3-Methyl-1H-pyrazol-5-amine | Lacks isobutyl and cyclobutyl groups | Simpler structure may lead to distinct reactivity |

| 1-Isobutyl-3-methyl-1H-pyrazol-5-ol | Hydroxyl group at the 5-position | Different solubility and reactivity characteristics |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Activity : Similar pyrazole derivatives have shown moderate antimicrobial properties against various bacteria and fungi, indicating that this compound may also possess such activities .

- Kinase Inhibition : Research on other pyrazole-based compounds has demonstrated efficacy as kinase inhibitors, suggesting that this compound could be explored for similar therapeutic roles .

- Anticancer Potential : Studies have indicated that some pyrazole derivatives exhibit antiproliferative activity against cancer cell lines. This suggests a need for further investigation into the anticancer properties of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.